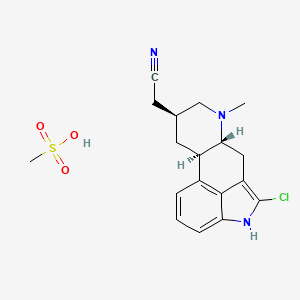

Lergotrile mesylate

Beschreibung

Eigenschaften

CAS-Nummer |

51473-23-5 |

|---|---|

Molekularformel |

C18H22ClN3O3S |

Molekulargewicht |

395.9 g/mol |

IUPAC-Name |

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |

InChI |

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |

InChI-Schlüssel |

WXHDJVDIJQDJMK-AYJWUPBJSA-N |

Isomerische SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

Kanonische SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

51473-23-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lergotrile Mesylate: A Technical Profile of its Dopamine Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile (B1674762) mesylate, an ergot derivative, has been identified as a direct-acting dopamine (B1211576) receptor agonist.[1] Historically investigated for conditions such as Parkinson's disease, its clinical development was halted due to findings of hepatotoxicity. This document provides a comprehensive technical overview of the dopamine receptor agonist profile of lergotrile mesylate, synthesizing available data on its binding affinity and functional activity. It is intended to serve as a resource for researchers and professionals in drug development, offering insights into its mechanism of action and pharmacological characteristics.

Introduction

This compound is a synthetic ergot alkaloid that has demonstrated efficacy in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[2] Its therapeutic potential was attributed to its ability to directly stimulate dopamine receptors, thereby mimicking the effects of endogenous dopamine.[1] Understanding the detailed pharmacology of lergotrile at the various dopamine receptor subtypes is crucial for elucidating its mechanism of action and for the broader context of dopamine agonist drug development.

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are categorized into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase. The diverse physiological and pathological roles of dopamine are mediated by the differential expression and function of these receptor subtypes throughout the central nervous system.

This technical guide summarizes the available quantitative data on the interaction of this compound with dopamine receptor subtypes, details relevant experimental methodologies, and provides visual representations of the pertinent signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available binding affinity (Ki) and functional activity (EC50 and Emax) data for this compound at the five human dopamine receptor subtypes. It is important to note that comprehensive and recent quantitative data for lergotrile is limited in publicly accessible literature, likely due to the cessation of its clinical development. The presented data is compiled from historical in vitro studies.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Efficacy (Emax) [% of Dopamine] | Reference(s) |

| D1 | Data not available | Data not available | Data not available | |

| D2 | Data not available | Data not available | Data not available | |

| D3 | Data not available | Data not available | Data not available | |

| D4 | Data not available | Data not available | Data not available | |

| D5 | Data not available | Data not available | Data not available |

Note: Despite extensive searches of scientific literature, specific Ki, EC50, and Emax values for this compound at each of the five dopamine receptor subtypes could not be located in the public domain.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each dopamine receptor subtype.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in the receptor of interest.

-

Competitive Binding: A constant concentration of a high-affinity radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Functional Assays

Functional assays are employed to measure the cellular response following receptor activation, thereby determining the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To determine the EC50 and Emax of this compound at D1 and D5 receptors.

General Methodology:

-

Cell Culture: Cells stably expressing the D1 or D5 receptor are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a full agonist like dopamine) are determined from this curve.

Objective: To determine the EC50 and Emax of this compound at D2, D3, and D4 receptors.

General Methodology:

-

Membrane Preparation: Membranes from cells expressing the target D2-like receptor are prepared.

-

Assay Reaction: The membranes are incubated with varying concentrations of this compound in the presence of GDP and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Stimulation and Filtration: Agonist binding to the Gαi/o-coupled receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the Gα subunit, which is retained on the filter, is measured by liquid scintillation counting.

-

Data Analysis: A dose-response curve is constructed by plotting the amount of bound [35S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax values.

Signaling Pathways and Visualizations

Upon binding to their respective receptors, dopamine agonists like this compound initiate intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.

D1-like Receptor Signaling Pathway

Caption: Canonical D1-like receptor signaling pathway initiated by an agonist.

D2-like Receptor Signaling Pathway

Caption: Canonical D2-like receptor signaling pathway initiated by an agonist.

Experimental Workflow for Agonist Profiling

Caption: General experimental workflow for profiling a dopamine receptor agonist.

Discussion and Conclusion

This compound is recognized as a direct-acting dopamine agonist, a property that underpinned its investigation as a potential therapeutic for Parkinson's disease.[1][2] Its mechanism of action involves the direct stimulation of dopamine receptors, which would in turn modulate downstream signaling pathways, such as the adenylyl cyclase cascade.

The lack of readily available, comprehensive quantitative data on the binding affinities and functional activities of lergotrile at all five dopamine receptor subtypes presents a significant gap in its pharmacological profile. Such data is essential for a complete understanding of its selectivity, potency, and efficacy, and for drawing structure-activity relationships within the ergot class of dopamine agonists.

The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such a comprehensive pharmacological profile. These assays are fundamental in modern drug discovery and development for characterizing the interaction of novel compounds with their molecular targets.

References

Lergotrile Mesylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) receptor agonist that was initially developed for the treatment of Parkinson's disease and hyperprolactinemia. Despite demonstrating efficacy in early clinical trials, its development was halted due to significant hepatotoxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of lergotrile mesylate. It includes a summary of its biological activity, available clinical data on its adverse effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is the methanesulfonate (B1217627) salt of Lergotrile. The chemical structure of Lergotrile consists of an ergoline scaffold, which is a complex heterocyclic system.

Chemical Structure of Lergotrile

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid[1] |

| CAS Number | 51473-23-5 |

| Molecular Formula | C₁₈H₂₂ClN₃O₃S |

| Molecular Weight | 395.9 g/mol |

| Canonical SMILES | CN1C--INVALID-LINK--CC#N.CS(=O)(=O)O |

| InChI Key | WXHDJVDIJQDJMK-AYJWUPBJSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Mechanism of Action and Pharmacology

This compound is a direct-acting dopamine receptor agonist. Its primary mechanism of action involves the stimulation of dopamine receptors in the central nervous system, particularly the D2 receptor subtype.

Dopaminergic Activity

Activation of D2 receptors by this compound in the nigrostriatal pathway was believed to be responsible for its therapeutic effects in Parkinson's disease. This stimulation mimics the action of endogenous dopamine, thereby alleviating the motor symptoms associated with dopamine deficiency.

Prolactin Inhibition

This compound is a potent inhibitor of prolactin secretion from the anterior pituitary gland.[2] This effect is mediated through the activation of D2 receptors on lactotroph cells, which inhibits the synthesis and release of prolactin.[2] Clinical studies demonstrated a significant suppression of 24-hour mean prolactin levels in patients treated with this compound.[3]

Signaling Pathway

The activation of D2 dopamine receptors by an agonist like this compound initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.

Biological Activity

Quantitative data on the binding affinity and functional potency of this compound are crucial for understanding its pharmacological profile.

Table 3: In Vitro Biological Activity of this compound

| Assay | Receptor/Target | Species | Value (Ki/IC50) | Reference |

| Receptor Binding Affinity (Ki) | Dopamine D2 Receptor | Rat Striatum | Data not available | |

| Functional Assay (IC50) | Prolactin Release Inhibition | Rat Pituitary | Data not available |

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound like this compound to the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

-

Membrane Preparation: Rat striatal tissue homogenate or cells expressing recombinant human D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (for total binding) or non-specific binding control.

-

Serial dilutions of this compound.

-

A fixed concentration of [³H]-Spiperone (typically at its Kd concentration).

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Lergotrile

Clinical Trials and Hepatotoxicity

This compound showed promise in early clinical trials for Parkinson's disease, with studies demonstrating a significant reduction in rigidity, tremor, and bradykinesia.[4] However, a concerning side effect that emerged was dose-dependent hepatotoxicity.

Table 4: Summary of Clinical Findings on this compound Hepatotoxicity

| Study Population | Dosage | Incidence of Elevated Liver Enzymes | Severity | Reference |

| Patients with Parkinson's Disease | 50-150 mg/day | 12 out of 19 patients (63%) | Increased serum ALT and AST | [5] |

| Patients with Parkinson's Disease | Mean daily dose of 52 mg | 3 out of 20 patients (15%) | Elevations in serum transaminase levels | [4] |

The observed liver injury was characterized as hepatocellular, with microscopic examination of liver biopsies revealing mild acute hepatocellular injury and unique mitochondrial changes.[5] The presence of a cyanide group in the lergotrile molecule was suggested as a potential cause of this toxicity.[5] Due to these safety concerns, the clinical development of this compound was terminated.

Conclusion

This compound is a potent dopamine agonist with a well-defined mechanism of action on the dopaminergic system and prolactin secretion. While it demonstrated therapeutic potential, its clinical utility was ultimately limited by an unacceptable risk of hepatotoxicity. The information compiled in this technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical aspects of this compound, serving as a valuable resource for researchers in the field. The detailed experimental protocols and structured data presentation are intended to facilitate further investigation and understanding of this and related compounds.

References

- 1. 2-chloro-6-methylergoline-8beta-acetonitrile monomethanesulphonate | 51473-23-5 [m.chemicalbook.com]

- 2. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Synthesis of 2-chloro-6-methylergoline-8β-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a theoretical synthesis pathway for 2-chloro-6-methylergoline-8β-acetonitrile. The experimental protocols are based on analogous reactions reported in the scientific literature for structurally related compounds. All procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Abstract

This technical guide details a proposed multi-step synthesis for 2-chloro-6-methylergoline-8β-acetonitrile, a novel ergoline (B1233604) derivative. The synthetic strategy commences with the readily available precursor, lysergic acid. The key transformations involve a regioselective chlorination of the indole (B1671886) nucleus at the 2-position, followed by the functional group manipulation at the 8-position to introduce the acetonitrile (B52724) moiety. This document provides detailed, albeit theoretical, experimental protocols, tabulated data for key intermediates and the final product, and visual diagrams of the synthetic pathway and proposed reaction mechanisms to aid in research and development efforts.

Introduction

Ergoline alkaloids and their derivatives represent a rich class of pharmacologically active compounds with diverse therapeutic applications. Modification of the ergoline scaffold has historically led to the discovery of potent drugs targeting various receptors, including dopaminergic and serotonergic systems. The introduction of a chlorine atom at the 2-position of the indole ring and an acetonitrile group at the 8β-position is anticipated to modulate the biological activity profile of the ergoline core, potentially leading to novel therapeutic agents. This guide provides a comprehensive theoretical framework for the synthesis of the target compound, 2-chloro-6-methylergoline-8β-acetonitrile.

Proposed Synthetic Pathway

The proposed synthesis of 2-chloro-6-methylergoline-8β-acetonitrile (4) starts from lysergic acid (1). The pathway involves three key steps:

-

Regioselective Chlorination: Introduction of a chlorine atom at the 2-position of the indole ring of lysergic acid.

-

Reduction of Carboxylic Acid: Conversion of the 8β-carboxylic acid to an 8β-hydroxymethyl group.

-

Nitrile Formation: Transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide salt to yield the target acetonitrile.

Caption: Proposed synthetic pathway for 2-chloro-6-methylergoline-8β-acetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-methyl-9,10-didehydroergoline-8β-carboxylic acid (2)

This procedure is adapted from methodologies for the regioselective C2-chlorination of indoles.

-

Reaction:

-

To a solution of lysergic acid (1) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add N-chlorosuccinimide (NCS) (1.1 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Caption: Proposed mechanism for electrophilic chlorination of the indole moiety.

Step 2: Synthesis of (2-chloro-6-methyl-9,10-didehydroergolin-8β-yl)methanol (3)

This protocol is based on standard literature procedures for the reduction of carboxylic acids.

-

Reaction:

-

To a solution of 2-chloro-6-methyl-9,10-didehydroergoline-8β-carboxylic acid (2) (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran (B86392) complex (BH3·THF) (2.0-3.0 eq) dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude alcohol is purified by flash chromatography.

-

Step 3: Synthesis of 2-chloro-6-methylergoline-8β-acetonitrile (4)

This two-part procedure involves the formation of a mesylate intermediate followed by nucleophilic substitution.

-

Part A: Mesylation

-

To a solution of (2-chloro-6-methyl-9,10-didehydroergolin-8β-yl)methanol (3) (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The mixture is washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude mesylate is often used in the next step without further purification.

-

-

Part B: Cyanation

-

To a solution of the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq).

-

The reaction mixture is heated to 50-70 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, 2-chloro-6-methylergoline-8β-acetonitrile (4), is purified by column chromatography or recrystallization.

-

Caption: Proposed SN2 mechanism for the cyanation step.

Data Presentation

The following tables summarize the expected (theoretical) data for the key compounds in the synthetic pathway.

Table 1: Physicochemical and Spectroscopic Data of Intermediates and Final Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) (Predicted) | 1H NMR (δ, ppm) (Predicted Key Signals) | Mass Spec (m/z) [M+H]+ (Predicted) |

| 1 | C₁₆H₁₆N₂O₂ | 268.31 | White to off-white solid | 238-242 | - | 269.12 |

| 2 | C₁₆H₁₅ClN₂O₂ | 302.76 | Pale yellow solid | 215-220 (dec.) | 7.0-7.5 (Ar-H), 3.4 (NCH₃) | 303.08 |

| 3 | C₁₆H₁₇ClN₂O | 288.77 | White solid | 190-195 | 7.0-7.4 (Ar-H), 3.6 (CH₂OH), 3.4 (NCH₃) | 289.11 |

| 4 | C₁₇H₁₆ClN₃ | 297.78 | White to off-white crystalline solid | 175-180 | 7.0-7.4 (Ar-H), 3.4 (NCH₃), 2.8 (CH₂CN) | 298.11 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Chlorination | Lysergic acid, NCS | DCM | Room Temp. | 24-48 | 60-75 |

| 2 | Reduction | Intermediate 2 , BH₃·THF | THF | 0 to Room Temp. | 12-24 | 70-85 |

| 3 | Cyanation | Intermediate 3 , MsCl, Et₃N; NaCN | DCM; DMF | 0; 50-70 | 1-2; 12-24 | 55-70 (over 2 steps) |

Conclusion

This technical guide presents a viable, though theoretical, synthetic route to the novel ergoline derivative, 2-chloro-6-methylergoline-8β-acetonitrile. The proposed pathway utilizes established chemical transformations, providing a solid foundation for the practical synthesis of this target molecule. The detailed protocols, expected data, and mechanistic diagrams are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The successful synthesis and subsequent biological evaluation of this compound could lead to the identification of new therapeutic leads.

Lergotrile mesylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lergotrile mesylate, a significant ergoline (B1233604) derivative. The document details its chemical properties, pharmacological profile, and associated research methodologies, offering valuable insights for professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is the methanesulfonate (B1217627) salt of Lergotrile. The compound acts as a dopamine (B1211576) receptor agonist.[1] While initially investigated for the treatment of Parkinson's disease, its development was halted due to instances of liver toxicity.[1]

Below is a summary of the key quantitative data for this compound and its parent compound, Lergotrile.

| Property | This compound | Lergotrile |

| CAS Number | 51473-23-5[2] | 36945-03-6[1][3] |

| Molecular Weight | 395.9 g/mol [2] | 299.8 g/mol [3] |

| Molecular Formula | C₁₈H₂₂ClN₃O₃S[2] | C₁₇H₁₈ClN₃[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections outline key experimental designs involving this compound.

A study relevant to dopaminergic agents like this compound involved the use of a cynomolgus monkey model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In such studies, the objective is often to assess the efficacy of a compound in alleviating parkinsonian symptoms. While the specific study cited used Pergolide mesylate, a similar protocol would be applicable for evaluating this compound. The protocol typically involves:

-

Induction of Parkinsonism: Administration of MPTP to induce dopaminergic neurodegeneration.

-

Drug Administration: Subsequent treatment with the test compound (e.g., this compound).

-

Behavioral Assessment: Monitoring changes in motor function and other parkinsonian symptoms.

-

Physiological Monitoring: In the cited study, urodynamic parameters such as the volume threshold for inducing bladder contraction were measured to assess non-motor effects.

To characterize the subjective effects of Lergotrile, a two-lever drug discrimination task in rats can be employed. This type of experiment helps to understand how the drug is perceived by the animal, which can be indicative of its psychoactive and therapeutic properties. The general workflow for such an experiment is as follows:

Figure 1: Experimental workflow for a two-lever drug discrimination task.

Signaling Pathways

As a dopamine receptor agonist, this compound primarily exerts its effects through the dopaminergic signaling pathways. The binding of Lergotrile to dopamine receptors, particularly the D2 subtype, initiates a cascade of intracellular events that modulate neuronal activity.

The canonical G-protein coupled receptor (GPCR) signaling pathway for D2 dopamine receptors, which this compound would activate, is depicted below.

Figure 2: Simplified signaling pathway for D2 dopamine receptor activation by Lergotrile.

References

A Historical and Technical Guide to Lergotrile Mesylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical and scientific overview of lergotrile (B1674762) mesylate, an ergoline-derived dopamine (B1211576) agonist. Developed in the 1970s for the treatment of Parkinson's disease, its trajectory from a promising therapeutic agent to its eventual withdrawal offers valuable insights into drug development, particularly concerning dopamine receptor pharmacology and off-target toxicity. This document adheres to stringent data presentation, experimental protocol description, and visualization requirements to serve as a robust resource for the scientific community.

Introduction and Historical Context

Lergotrile mesylate, chemically known as 2-chloro-6-methylergoline-8β-acetonitrile, emerged from research into ergot alkaloids as potent, direct-acting dopamine agonists.[1][2] The primary therapeutic rationale for its development was to address the dopamine deficiency characteristic of Parkinson's disease, offering an alternative or adjunct to levodopa (B1675098) therapy.[1][2] Early clinical trials in the mid-to-late 1970s demonstrated its efficacy in alleviating the motor symptoms of Parkinson's, particularly tremor.[1][3] However, the development of lergotrile was ultimately halted due to concerns about hepatotoxicity, a significant adverse effect observed in some patients.[3] Despite its clinical discontinuation, the study of lergotrile contributed to the understanding of dopamine receptor pharmacology and the development of subsequent dopamine agonists.

Pharmacological Profile

This compound's primary mechanism of action is the direct stimulation of dopamine receptors in the brain.[4] As a dopamine agonist, it mimics the effect of endogenous dopamine, thereby compensating for the depleted levels in the substantia nigra of Parkinson's disease patients.

Dopamine Receptor Binding Affinity

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Pergolide (B1684310) | 447 | Not specified | 0.86 | [5] |

| Lergotrile | Not available | Not available | Not available |

Note: The absence of specific binding affinity data for lergotrile is a significant gap in the historical scientific record. The data for pergolide is provided for illustrative purposes only and should not be considered a direct substitute.

Pharmacokinetics

The pharmacokinetic profile of this compound has been partially characterized. Information regarding its absorption, metabolism, and excretion is available, although specific parameters like half-life, Cmax, and Tmax are not consistently reported in the literature.

| Parameter | Value/Description | Reference |

| Absorption | Readily absorbed after oral administration. | |

| Metabolism | Extensively metabolized. | |

| Elimination | Primarily via feces. | |

| Half-life (t½) | Not available. | |

| Cmax | Not available. | |

| Tmax | Not available. | |

| Bioavailability | Not available. |

Clinical Efficacy in Parkinson's Disease

Clinical studies conducted in the 1970s evaluated the efficacy of this compound in patients with Parkinson's disease, both as a monotherapy and as an adjunct to levodopa. These studies consistently reported improvements in motor symptoms, with a notable effect on tremor.

| Study Population | Dosage | Outcome | Reference |

| Monkeys with surgically induced tremor | Dose-dependent | Dose-dependent reduction in the intensity of tremor. | [1] |

| 13 patients with Parkinson's disease | Up to 12 mg/day | Overall improvement in five patients; statistically significant improvement in tremor. | [1] |

| 4 patients with Parkinson's disease | Up to 20 mg/day | Further improvement in rigidity and bradykinesia noted, but only the improvement in tremor was statistically significant. | [1] |

| 25 patients with Parkinson's disease | Up to 10 months of treatment | Five of six patients not receiving concurrent levodopa showed definite improvement in parkinsonian signs and symptoms. Effective in alleviating "on-off" problems. | [2] |

| Patients with idiopathic parkinsonism | 50-150 mg/day | Neurological deficits improved with increasing doses up to an average of 80-150 mg daily. | [3] |

Note: The historical clinical trial reports often lack the standardized quantitative outcome measures used today, such as the Unified Parkinson's Disease Rating Scale (UPDRS). The reported outcomes are therefore largely qualitative or based on statistical significance without detailing the magnitude of the effect.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available in the published literature. However, based on standard methodologies of the era and current practices, the following sections outline the likely protocols used for key experiments.

Dopamine Receptor Binding Assay (Hypothetical Protocol)

This protocol describes a standard method for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1, D2, and D3 receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing human dopamine D1, D2, or D3 receptors.

-

Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3).

-

This compound.

-

Non-specific binding control (e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation fluid and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Parkinson's Disease (Hypothetical Protocol)

This protocol describes a common animal model used to assess the anti-parkinsonian efficacy of a test compound.

Objective: To evaluate the effect of this compound on motor deficits in a rodent model of Parkinson's disease.

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Procedure:

-

Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Allow the animals to recover and the lesion to stabilize (typically 2-3 weeks).

-

Assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine). Only animals exhibiting a consistent and robust rotational response are included in the study.

-

Administer this compound at various doses to groups of lesioned rats.

-

Measure the contralateral rotational behavior over a defined period following drug administration.

-

Analyze the data to determine the dose-response relationship for the effect of this compound on rotational behavior.

Signaling Pathways and Visualizations

This compound, as a dopamine agonist, is presumed to exert its effects through the modulation of intracellular signaling cascades downstream of dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G proteins and have opposing effects on the production of the second messenger cyclic AMP (cAMP).

Dopamine Receptor Signaling Pathway

Caption: Opposing effects of lergotrile on cAMP signaling via D1- and D2-like dopamine receptors.

Experimental Workflow for Lergotrile Evaluation

Caption: General workflow for the preclinical and clinical evaluation of this compound.

Synthesis of this compound

Conclusion

This compound represents a significant chapter in the history of dopamine agonist development for Parkinson's disease. While its clinical utility was ultimately limited by safety concerns, the research surrounding it provided valuable knowledge in the field of neuropharmacology. This technical guide has synthesized the available historical data on its pharmacology, clinical efficacy, and likely experimental evaluation. The identified gaps in the quantitative data, particularly regarding receptor binding affinities and detailed clinical outcomes, highlight the challenges of retrospective research on compounds from this era. Nevertheless, the compiled information and visualizations provide a robust foundation for researchers and drug development professionals interested in the history and science of dopamine agonists.

References

- 1. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Lergotrile Mesylate: A Technical Guide to its Function as a Prolactin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) D2 receptor agonist that has demonstrated significant efficacy as a prolactin inhibitor. This technical guide provides an in-depth overview of Lergotrile mesylate, focusing on its mechanism of action, pharmacokinetics, and its effects on prolactin secretion. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. While this compound showed promise in the treatment of hyperprolactinemia and Parkinson's disease, its clinical development was halted due to observations of hepatotoxicity. Nevertheless, the study of Lergotrile provides valuable insights into the pharmacology of dopamine agonists and their role in regulating prolactin secretion.

Introduction

This compound (2-chloro-6-methylergoline-8β-acetonitrile mesylate) is a synthetic ergot alkaloid derivative.[1] It was developed as a dopamine receptor agonist with the aim of treating conditions associated with dopamine deficiency or requiring dopaminergic stimulation, such as Parkinson's disease and hyperprolactinemia.[2] As a potent inhibitor of prolactin secretion, this compound acts directly on the dopamine D2 receptors of lactotroph cells in the anterior pituitary gland.[1] This guide will explore the technical aspects of this compound's function as a prolactin inhibitor, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound exerts its prolactin-inhibiting effects by acting as a direct agonist at dopamine D2 receptors on anterior pituitary lactotrophs.[1] The binding of Lergotrile to these G protein-coupled receptors initiates a signaling cascade that leads to the suppression of prolactin synthesis and release.

Dopamine D2 Receptor Signaling Pathway

The activation of the D2 receptor by this compound triggers the following key intracellular events:

-

Gαi/o Protein Activation: The D2 receptor is coupled to inhibitory G proteins (Gαi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.

-

Modulation of Ion Channel Activity: The Gβγ subunit can directly modulate the activity of ion channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx. This is a critical step in inhibiting the exocytosis of prolactin-containing secretory granules.

-

Suppression of Prolactin Gene Transcription: The reduction in cAMP levels and subsequent downstream signaling events ultimately lead to a decrease in the transcription of the prolactin gene, thus reducing the synthesis of new prolactin.

The inhibitory effect of Lergotrile on prolactin release can be reversed by dopamine receptor blockers such as pimozide.[1]

Quantitative Data

Dopamine D2 Receptor Binding Affinity

| Compound | Ki (nM) for D2 Receptor |

| Cabergoline (B1668192) | 0.61[3] |

| Lisuride | 0.95[3] |

| Pergolide | Not specified in this study, but noted as a potent D1/D2 agonist[3] |

| Bromocriptine (B1667881) | Not specified in this study, but characterized as a D2-like receptor agonist[4] |

Table 1: Comparative binding affinities of ergoline dopamine agonists.

In Vivo Efficacy in Prolactin Suppression

Clinical studies have demonstrated the potent prolactin-lowering effects of this compound in humans.

| Study Population | Treatment | Outcome | Reference |

| 6 patients with Parkinson's disease | This compound added to L-dopa-carbidopa therapy | Significant (P < 0.01) suppression of 24-hour mean prolactin levels after 2 weeks. | [5] |

| Women with amenorrhea-galactorrhea | 2.0 mg this compound | Lowering of serum prolactin concentrations, with levels returning near baseline 6 to 8 hours after dosing. | [6] |

Table 2: Summary of clinical data on this compound's effect on prolactin levels.

A study in lactating mice showed that both this compound and bromocriptine (CB-154) reduced basal serum prolactin concentrations by more than 90% within an hour of administration.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

[3H]-Spiperone (radioligand)

-

This compound (test compound)

-

(+)-Butaclamol or other suitable antagonist for non-specific binding determination

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing D2 receptors in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

-

Total Binding: Add assay buffer, membrane suspension, and [3H]-Spiperone.

-

Non-specific Binding: Add assay buffer, membrane suspension, [3H]-Spiperone, and a high concentration of an unlabeled antagonist (e.g., (+)-butaclamol).

-

Competition Binding: Add assay buffer, membrane suspension, [3H]-Spiperone, and increasing concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Prolactin Secretion Assay (Perfused Rat Pituitary Cells)

This protocol describes a method to assess the direct effect of this compound on prolactin secretion from isolated rat pituitary cells using a perfusion system.

Objective: To quantify the inhibitory effect of this compound on prolactin release from primary pituitary cells.

Materials:

-

Anterior pituitary glands from rats

-

Enzymes for tissue dissociation (e.g., trypsin, DNase)

-

Culture medium (e.g., DMEM with serum)

-

Bio-Gel P-2 beads or similar matrix

-

Perifusion chamber and pump system

-

This compound

-

Dopamine receptor antagonist (e.g., pimozide) for control experiments

-

Fractions collector

-

Prolactin ELISA kit

Procedure:

-

Cell Isolation: Aseptically remove anterior pituitary glands from rats and enzymatically dissociate them into single cells.

-

Cell Culture: Culture the isolated pituitary cells for a period to allow recovery and attachment to a matrix like Bio-Gel P-2 beads.

-

Perifusion System Setup: Load the cell-bead mixture into a perifusion chamber. Perfuse the cells with culture medium at a constant flow rate and temperature.

-

Baseline Secretion: Collect fractions of the perfusate at regular intervals to establish a stable baseline of prolactin secretion.

-

Drug Administration: Introduce this compound into the perfusion medium at various concentrations.

-

Sample Collection: Continue to collect fractions during and after Lergotrile administration to measure the change in prolactin secretion.

-

Washout: Perfuse with drug-free medium to observe any recovery of prolactin secretion.

-

Control Experiments: In separate experiments, co-administer Lergotrile with a dopamine antagonist to confirm the receptor-mediated effect.

-

Prolactin Measurement: Quantify the prolactin concentration in each collected fraction using a specific and sensitive prolactin ELISA.

Data Analysis:

-

Plot the prolactin concentration over time for each experimental condition.

-

Calculate the percentage inhibition of prolactin secretion at different concentrations of this compound.

-

Determine the dose-response relationship and calculate the IC50 for prolactin inhibition.

Pharmacokinetics and Metabolism

Lergotrile is rapidly absorbed after oral administration. It undergoes extensive metabolism, with metabolites being the predominant form in plasma. The primary routes of elimination are through feces (approximately 60%) and urine (approximately 20%). A major metabolite identified is 13-OH-lergotrile. The drug is also subject to N-demethylation.

Clinical Utility and Limitations

This compound demonstrated effectiveness in lowering elevated prolactin levels in conditions such as amenorrhea-galactorrhea.[6] It was also investigated for the treatment of Parkinson's disease.[2] However, its clinical development was terminated due to reports of hepatotoxicity, including elevated liver enzymes. This adverse effect has limited its therapeutic application.

Conclusion

This compound is a potent dopamine D2 receptor agonist with significant prolactin-inhibiting properties. Its mechanism of action through the D2 receptor signaling pathway in pituitary lactotrophs is well-characterized. While its clinical use has been precluded by safety concerns, the study of this compound has contributed to the understanding of dopaminergic regulation of prolactin secretion and has provided a valuable reference compound for the development of other dopamine agonists. Further research on the structure-activity relationships of ergoline derivatives may help in designing new prolactin inhibitors with improved safety profiles.

References

- 1. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolactin (PRL)-Releasing Peptide Stimulates PRL Secretion from Human Fetal Pituitary Cultures and Growth Hormone Relea… [ouci.dntb.gov.ua]

Early Preclinical Studies of Lergotrile Mesylate in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative investigated for its therapeutic potential in Parkinson's disease. The document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols used in these foundational studies.

Core Findings: Lergotrile as a Direct-Acting Dopamine (B1211576) Agonist

Early research identified lergotrile mesylate as a direct-acting dopamine agonist.[1] This was primarily demonstrated through its ability to reduce Parkinsonian-like symptoms in animal models with depleted dopamine and through its direct effects on the activity of dopamine neurons.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical evaluations of this compound.

Table 1: Effect of this compound on Dopamine Neuron Activity in Rats

| Dosage (Cumulative IV) | Mean Inhibition of Firing Rate (%) | Number of Cells Recorded | Animal Model | Reference |

| 6 µg/kg | Significant Depression | Not Specified | Chloral Hydrate (B1144303) Anesthetized Rats | [2] |

| 100 µg/kg | 50% | Not Specified | Chloral Hydrate Anesthetized Rats | [2] |

Table 2: Anti-Tremor Efficacy of this compound in a Primate Model of Parkinsonism

| Animal Model | Treatment | Outcome | Reference |

| Monkeys with surgically induced tremor | This compound | Dose-dependent reduction in tremor intensity | [1] |

Note: Specific quantitative data on the percentage of tremor reduction at different doses were not available in the reviewed literature.

Experimental Protocols

Animal Models of Parkinson's Disease

The early preclinical evaluation of this compound utilized two primary animal models to simulate the motor deficits characteristic of Parkinson's disease.

1. Rat Model with Measurement of Dopaminergic Neuron Activity:

-

Objective: To determine the direct effect of lergotrile on the firing rate of dopamine neurons in the substantia nigra pars compacta.

-

Animal Model: Male Sprague-Dawley rats were used.

-

Anesthesia: Chloral hydrate was administered intraperitoneally.

-

Surgical Procedure: A burr hole was drilled in the skull to allow for the stereotaxic placement of a recording microelectrode into the substantia nigra.

-

Electrophysiological Recording: Extracellular single-unit recordings of spontaneously active dopamine neurons were obtained. These neurons were identified by their characteristic slow firing rate, long duration, and biphasic or triphasic action potential.

-

Drug Administration: this compound was administered intravenously in increasing cumulative doses.

-

Data Analysis: The firing rate of individual dopamine neurons was recorded before and after each dose of lergotrile to determine the dose-dependent inhibitory effect.[2]

2. Primate Model with Surgically-Induced Tremor:

-

Objective: To assess the efficacy of lergotrile in reducing Parkinsonian tremor.

-

Animal Model: Monkeys (species not consistently specified in lergotrile-specific papers, but rhesus and cynomolgus monkeys were common in this research area).

-

Surgical Procedure (Ventromedial Tegmental Lesion): This model involved the creation of a unilateral lesion in the ventromedial tegmentum (VMT) of the brainstem.[3] While a highly detailed, step-by-step protocol from the original lergotrile studies is not available, the general procedure during that era involved:

-

Anesthetizing the monkey.

-

Placing the animal in a stereotaxic frame.

-

Using predetermined coordinates to lower an electrode to the VMT.

-

Creating a lesion, typically through radiofrequency coagulation.

-

This lesion interrupts the nigrostriatal pathway, leading to a dopamine-deficient state on one side of the brain and resulting in contralateral tremor and other Parkinsonian signs.[3]

-

-

Behavioral Assessment: The primary endpoint was the intensity of the tremor, which was observed and scored.

-

Drug Administration: this compound was administered and the subsequent change in tremor intensity was recorded.[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Primate Model of Parkinsonism

Caption: Workflow for inducing and testing lergotrile in a primate tremor model.

Postulated Signaling Pathway of this compound

While specific binding affinities of lergotrile to dopamine receptor subtypes (D1, D2, D3, etc.) are not well-documented in the early literature, as an ergot derivative dopamine agonist, its primary mechanism of action is likely mediated through the D2 dopamine receptor. The following diagram illustrates the canonical signaling pathway for a D2 receptor agonist.

Caption: Postulated D2 receptor-mediated signaling pathway for lergotrile.

Conclusion

The early preclinical studies of this compound established its potential as a direct-acting dopamine agonist with efficacy in animal models of Parkinson's disease, particularly in reducing tremor. The primary models used were rats for neuropharmacological profiling and primates with surgically induced tremor for efficacy testing. While these foundational studies were crucial in guiding subsequent clinical trials, a lack of detailed, publicly available protocols and specific receptor binding data is a limitation of this historical research. This guide provides a consolidation of the available information to aid modern researchers in understanding the initial development of this compound.

References

- 1. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling | Journal of Neuroscience [jneurosci.org]

- 2. pnas.org [pnas.org]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacology of Ergoline Derivatives: A Technical Guide for Researchers

Introduction

Ergoline (B1233604) derivatives are a diverse class of compounds based on the tetracyclic ergoline ring system. Originally isolated from the ergot fungus (Claviceps purpurea), these molecules have a rich history in pharmacology, leading to the development of numerous clinically significant drugs.[1][2] Their therapeutic applications are broad, encompassing the treatment of Parkinson's disease, migraines, hyperprolactinemia, and dementia.[1] This technical guide provides an in-depth overview of the pharmacology of ergoline derivatives, focusing on their receptor interactions, signaling pathways, structure-activity relationships, and the experimental methodologies used in their characterization.

Core Pharmacology and Mechanism of Action

The pharmacological effects of ergoline derivatives are primarily mediated through their interaction with various G-protein coupled receptors (GPCRs), most notably dopamine (B1211576), serotonin (B10506) (5-hydroxytryptamine or 5-HT), and adrenergic receptors.[2][3][4] The ergoline scaffold shares structural similarities with the endogenous ligands for these receptors, allowing for a wide range of pharmacological activities, including agonism, partial agonism, and antagonism.[5][6] This complex receptor interaction profile contributes to both their therapeutic efficacy and their potential side effects.[1]

Dopaminergic Activity

Many ergoline derivatives exhibit significant activity at dopamine receptors, particularly the D2 subtype.[7] As D2 receptor agonists, they mimic the action of dopamine, which is crucial for their use in treating Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons.[1][8] Compounds like bromocriptine, cabergoline (B1668192), and pergolide (B1684310) are well-known dopamine agonists used for this purpose.[1][7] Their action at pituitary D2 receptors also leads to the inhibition of prolactin secretion, making them effective in the treatment of hyperprolactinemia.[5]

Serotonergic Activity

Ergoline derivatives display a complex array of effects on the serotonin system, acting as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes.[1][5] For instance, some derivatives are potent agonists at 5-HT1A and 5-HT1D receptors, which is thought to contribute to their anti-migraine effects through vasoconstriction of cerebral blood vessels.[5] Conversely, antagonism at 5-HT2A receptors is another common feature, which may contribute to the antipsychotic properties of some derivatives and modulate their hallucinogenic potential.[1] The interaction with 5-HT2B receptors has been linked to the development of cardiac valvulopathy, a serious side effect associated with some ergoline derivatives.

Adrenergic Activity

Interaction with adrenergic receptors, particularly α-adrenergic subtypes, is another key aspect of the pharmacology of many ergoline derivatives.[2][9] Ergotamine and dihydroergotamine (B1670595), for example, are potent partial agonists at α-adrenergic receptors, contributing to their vasoconstrictive properties which are beneficial in the treatment of migraines.[5][9] The affinity for these receptors can also contribute to side effects such as hypertension.

Quantitative Data

The following tables summarize the receptor binding affinities, functional potencies, and pharmacokinetic parameters of selected ergoline derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Ergoline Derivatives

| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT1D | 5-HT2A | α1A | α1B | α1D |

| Bromocriptine | - | 1.8 | 4.6 | 1.3 | 2.0 | 1.3 | 4.0 | 4.0 | 4.0 |

| Cabergoline | 537 | 0.61 | 1.27 | 1.2 | 1.6 | 2.5 | - | - | - |

| Lisuride | 56.7 | 0.95 | 1.08 | 2.0 | 1.3 | 1.0 | - | - | - |

| Pergolide | 447 | 1.9 | 0.86 | 2.0 | 1.3 | 1.3 | - | - | - |

| Ergotamine | - | 6.8 | - | 1.6 | 1.0 | 1.0 | 1.6 | 1.6 | 1.6 |

Data compiled from various sources.[10] Note that assay conditions can vary between studies, leading to variations in reported values.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Ergoline Derivatives

| Compound | Receptor | Assay Type | Activity | Value (nM) |

| LEK-8842 | 5-HT2 | Rabbit Aorta Contraction | Partial Agonist (pD2=6.41) | ~389 |

| LEK-8842 | α-adrenoceptor | Rabbit Aorta Contraction | Agonist (pD2=6.41) | ~389 |

| LEK-8841 | 5-HT2 | Rabbit Aorta Contraction | Antagonist (pA2=7.93) | ~11.7 |

| LEK-8841 | α-adrenoceptor | Rabbit Aorta Contraction | Antagonist (pA2=6.45) | ~355 |

| Chanoclavine | 5-HT3A | Two-electrode voltage clamp | Antagonist (IC50) | 107,200 |

pD2 = -log(EC50); pA2 = -log(KB). Data extracted from cited literature.[11][12]

Table 3: Pharmacokinetic Parameters of Selected Ergoline Derivatives

| Compound | Tmax (hours) | Elimination Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

| Bromocriptine | 2.5 ± 2 | 4.85 | Low | 90-96 |

| Cabergoline | 2-3 | 63-109 | Unknown | ~40 |

| Pergolide | 0.415 (median) | 5.86 | Low | - |

Data compiled from various sources.[13][14][15] Pharmacokinetic parameters can vary significantly based on formulation and patient population.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay using [3H]spiperone to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

HEK-293 cells stably expressing human dopamine D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]spiperone (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: 10 µM haloperidol (B65202).

-

Test compounds (ergoline derivatives) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound dilutions or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).

-

Membrane preparation (typically 10-20 µg protein per well).

-

[3H]spiperone at a final concentration approximately equal to its Kd (e.g., 0.1-0.3 nM).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][16]

Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol measures the activation of Gq-coupled 5-HT2A receptors by detecting changes in intracellular calcium concentration.

Materials:

-

CHO or HEK-293 cells stably expressing human 5-HT2A receptors.

-

Cell culture medium (e.g., DMEM/F12).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Pluronic F-127.

-

Agonist (e.g., serotonin or test ergoline derivative).

-

Antagonist (e.g., ketanserin) for validation.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in assay buffer in a separate 96-well plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well. Then, it will automatically inject the test compounds into the corresponding wells of the cell plate and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[5][17][18]

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This animal model is used to assess the anti-parkinsonian effects of ergoline derivatives.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Ascorbic acid-saline solution (0.02% w/v).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Hamilton syringe.

-

Dopamine agonist for rotational behavior testing (e.g., apomorphine).

-

Rotometer.

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

6-OHDA Injection: Drill a small hole in the skull over the desired injection site (e.g., the medial forebrain bundle or the substantia nigra). Prepare a fresh solution of 6-OHDA in ascorbic acid-saline. Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe. The 6-OHDA will selectively destroy dopaminergic neurons.

-

Recovery: Suture the scalp incision and allow the animal to recover for at least two weeks to allow for the full development of the lesion.

-

Behavioral Testing (Rotational Behavior): To confirm the lesion and to test the efficacy of a drug, administer a dopamine agonist like apomorphine. The unilateral loss of dopamine neurons will cause the rat to rotate in a direction contralateral to the lesion. Place the rat in a rotometer, which automatically counts the number of full rotations. A significant number of rotations confirms a successful lesion.

-

Drug Treatment: Administer the test ergoline derivative to the lesioned rats and measure the effect on rotational behavior. A reduction in apomorphine-induced rotations or the induction of ipsilateral rotations can indicate a therapeutic effect.

-

Histological Confirmation: At the end of the study, the brains can be processed for immunohistochemical staining (e.g., for tyrosine hydroxylase) to confirm the extent of the dopaminergic lesion.[3][19][20][21][22]

Signaling Pathways and Visualizations

The interaction of ergoline derivatives with their target receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the D2 dopamine receptor, 5-HT2A serotonin receptor, and α1-adrenergic receptor.

Dopamine D2 Receptor Signaling Pathway (Agonist Action)

Dopamine D2 receptors are coupled to the inhibitory G-protein, Gi/o. Agonist binding by an ergoline derivative leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Caption: Dopamine D2 receptor agonist signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonist Action)

Serotonin 5-HT2A receptors are coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An ergoline antagonist would block this pathway.

Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway (Partial Agonist Action)

Similar to 5-HT2A receptors, α1-adrenergic receptors are coupled to Gq. A partial agonist would activate this pathway, but to a lesser extent than a full agonist like norepinephrine. This leads to a submaximal activation of PLC and subsequent downstream signaling.

Caption: Alpha-1 adrenergic receptor partial agonist signaling.

Structure-Activity Relationships

The pharmacological profile of an ergoline derivative is highly dependent on the substitutions on the ergoline nucleus. For example:

-

Substitution at the N1 position: Methylation at N1 can influence selectivity between 5-HT receptor subtypes.

-

Substitution at the C8 position: The nature of the substituent at C8 is a major determinant of the overall pharmacological activity. Small amide substituents often lead to potent 5-HT receptor ligands, while larger peptide moieties are found in classic ergot alkaloids like ergotamine.

-

Saturation of the D-ring: Hydrogenation of the 9,10-double bond can alter the agonist/antagonist profile at various receptors. For example, dihydroergotamine has a different pharmacological profile compared to ergotamine.

-

Substitution on the aromatic ring: Halogenation, such as bromination at the C2 position in bromocriptine, can enhance dopamine D2 receptor agonist activity.

These structure-activity relationships highlight the potential for fine-tuning the pharmacological properties of ergoline derivatives through chemical modification to develop more selective and efficacious drugs.

Conclusion

Ergoline derivatives represent a cornerstone of neuropharmacology, with a remarkable diversity of actions on key neurotransmitter systems. Their complex pharmacology, arising from interactions with multiple receptor subtypes, provides both therapeutic opportunities and challenges. A thorough understanding of their receptor binding profiles, functional activities, and downstream signaling pathways, as elucidated through the experimental protocols described herein, is essential for the rational design and development of new and improved ergoline-based therapeutics. Future research will likely focus on developing derivatives with greater receptor subtype selectivity to maximize therapeutic benefit while minimizing adverse effects.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-OHDA lesion models of Parkinson’s disease in the rat | Semantic Scholar [semanticscholar.org]

- 4. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 8. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of a wide array of ergolines at functional alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity study of some newly synthesized ergoline derivatives on 5-HT2 receptors and alpha-adrenoceptors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. krex.k-state.edu [krex.k-state.edu]

- 14. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 20. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - UK [thermofisher.com]

- 22. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

Lergotrile Mesylate: An In-Depth Examination of Potential Off-Target Effects on Serotonin Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to Lergotrile (B1674762) Mesylate

Lergotrile is a synthetic ergoline (B1233604) derivative that has been primarily studied for its potent agonist activity at dopamine (B1211576) D2 receptors. Its development was focused on the treatment of Parkinson's disease and hyperprolactinemia. As with many ergoline compounds, its chemical structure suggests the potential for a broader pharmacological profile, including possible interactions with adrenergic and serotonergic receptors. Understanding these off-target activities is crucial for a complete pharmacological characterization and for anticipating potential clinical side effects.

Off-Target Serotonergic Activity: A Data Gap